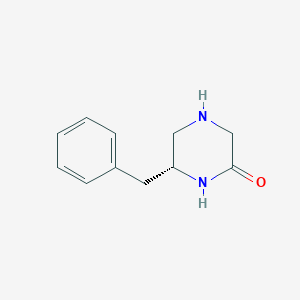

(R)-6-Benzylpiperazin-2-one

Description

Contextualization of Piperazinone Scaffolds in Asymmetric Synthesis and Medicinal Chemistry

Piperazine (B1678402) derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities. ontosight.airesearchgate.net The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, provides a versatile scaffold that can be readily modified to fine-tune pharmacological properties. ontosight.airesearchgate.net This structural versatility has led to the development of numerous drugs containing the piperazine core. thieme-connect.com In the context of asymmetric synthesis, piperazinone scaffolds, which are oxidized forms of piperazines, serve as crucial intermediates. They are particularly valuable as conformationally constrained peptidomimetics, mimicking the turns in peptides that are important for biological recognition processes. researchgate.netnih.gov

The synthesis of chiral piperazinones is a key focus area, as the specific three-dimensional arrangement of atoms is often critical for biological activity. researchgate.net Asymmetric synthesis methods, which selectively produce one enantiomer of a chiral molecule, are therefore highly sought after. rsc.orgnih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov The development of efficient and selective synthetic routes to chiral piperazinones, such as (R)-6-Benzylpiperazin-2-one, is a significant achievement in organic synthesis. google.comunil.ch

| Drug Class | Examples of Piperazine-Containing Drugs |

| Antihistamines | Cetirizine, Levocetirizine, Hydroxyzine wikipedia.org |

| Anticancer | Imatinib researchgate.net |

| Antipsychotics | Clozapine researchgate.net |

| Antidepressants | Vortioxetine researchgate.net |

| Anxiolytics | Buspirone researchgate.net |

Significance of Stereochemistry in Piperazinone Derivatives and Chiral Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of piperazinone derivatives and chiral compounds in general. ontosight.aiontosight.ai Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. rsc.org One enantiomer may be therapeutically active, while the other may be inactive or even harmful. Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance in drug discovery and development. ontosight.aithieme-connect.com

The introduction of chiral centers into a piperidine (B6355638) or piperazinone ring can influence a molecule's physicochemical properties, such as solubility and lipophilicity. thieme-connect.com It can also lead to enhanced biological activity and selectivity by optimizing the interactions with biological targets like enzymes and receptors. thieme-connect.comthieme-connect.com For instance, the specific stereochemistry of a piperazinone derivative can dictate its binding affinity to a target protein, thereby influencing its potency as a drug. acs.org The development of methods to control the absolute configuration of these chiral centers is a central theme in modern medicinal chemistry. rsc.orgmdpi.com

Overview of Research Trajectories for Chiral Piperazinones

Current research on chiral piperazinones is following several key trajectories. A major focus is the development of novel and efficient asymmetric synthetic methods to access these compounds with high enantiomeric purity. nih.govchiralpedia.com This includes the use of transition metal catalysis, organocatalysis, and biocatalysis to achieve stereoselective transformations. chiralpedia.com Researchers are continuously exploring new chiral ligands and catalysts to improve the efficiency and selectivity of these reactions. nih.govresearchgate.net

Another significant research direction is the application of chiral piperazinones as scaffolds in the design and synthesis of new therapeutic agents. researchgate.netresearchgate.net Scientists are incorporating the chiral piperazinone motif into larger molecules to create novel drug candidates for a variety of diseases, including cancer and viral infections. researchgate.netunil.ch The rigid conformation of the piperazinone ring can help to pre-organize the molecule for optimal binding to its biological target. nih.gov

Furthermore, there is a growing interest in understanding the fundamental principles of chiral recognition involving piperazinone derivatives. mdpi.com This includes studying how these chiral molecules interact with other chiral molecules, such as proteins and nucleic acids. mdpi.com Such studies are crucial for the rational design of new drugs and chiral materials with specific functions. chiralpedia.commpg.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(6R)-6-benzylpiperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m1/s1 |

InChI Key |

PGNYGDAFMUYUNJ-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)CN1)CC2=CC=CC=C2 |

Canonical SMILES |

C1C(NC(=O)CN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 6 Benzylpiperazin 2 One and Its Chiral Congeners

Diastereoselective and Enantioselective Synthesis Approaches

The development of stereoselective methods to access chiral piperazinones is crucial for the pharmaceutical industry. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer with high purity.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. Following the stereoselective reaction, the auxiliary is removed.

One notable example involves the use of (R)-(−)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of 2-methylpiperazine, proceeding through a protected 2-oxopiperazine intermediate. rsc.org In this strategy, the chiral auxiliary is first condensed with an appropriate building block, such as N-Boc glycine. rsc.org The resulting amide undergoes reduction and subsequent protection of the hydroxyl group. rsc.org Cyclization and further transformations then lead to the chiral piperazinone ring, after which the auxiliary can be cleaved. L-Tartaric acid has also been explored as a novel chiral auxiliary for the asymmetric synthesis of various heterocyclic compounds, including piperazinones. koreascience.kr

These methods rely on the steric influence of the auxiliary to direct the approach of reagents, thereby controlling the stereochemical outcome of the reaction.

Asymmetric Organocatalysis in Piperazinone Formation

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a metal-free alternative to traditional methods. mdpi.com This field has rapidly advanced, providing powerful tools for the synthesis of complex chiral molecules. mdpi.comacs.org

A significant development in this area is the one-pot synthesis of 3-aryl/alkyl piperazin-2-ones using a quinine-derived urea (B33335) as the organocatalyst. acs.org This process involves a sequential Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org The catalyst stereoselectively controls two of the three steps, leading to high enantiomeric excesses (up to 99% ee). acs.org

Another approach employs chiral phosphoric acids to promote the reaction of glyoxals with 2-(arylamino)ethan-1-ols. acs.org This domino process, involving a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, yields C3-substituted morpholin-2-ones with high enantioselectivity, a strategy that holds potential for piperazinone synthesis as well. acs.org The success of these organocatalytic methods highlights their potential for producing enantiomerically enriched piperazinones through carefully designed reaction cascades. acs.orgmdpi.com

Transition Metal-Catalyzed Enantioselective Cyclization Reactions

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering highly efficient and selective routes to chiral molecules. Various metals, including iridium, rhodium, palladium, and copper, have been successfully employed in the synthesis of chiral piperazinones. researchgate.netacs.org

An efficient enantioselective reductive amination and amidation cascade reaction has been developed using iridium or rhodium complexes. researchgate.netacs.org This method couples simple alkyl diamines with α-ketoesters to afford chiral piperazinone products. The choice of metal is crucial and depends on the substitution pattern of the diamine substrate to achieve high enantioselectivity. researchgate.netacs.org

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides another facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn This method involves a dynamic kinetic resolution process. dicp.ac.cn Furthermore, palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been shown to produce a variety of highly enantioenriched tertiary piperazine-2-ones. nih.govnih.govcaltech.edu

Copper-catalyzed enantioselective cyclization of N-heterocycle-tethered diynes has also been reported as a method for the divergent assembly of valuable chiral piperazin-2-ones with excellent enantioselectivities (up to >99% ee). researchgate.net

| Catalyst System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |

| Iridium or Rhodium complexes with phosphoramidite-phosphine hybrid ligands | Asymmetric Reductive Amination and Amidation Cascade | Alkyl diamines and α-ketoesters | Chiral cyclic piperazinones | High |

| Palladium complexes | Asymmetric Hydrogenation of Pyrazin-2-ols | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Up to 90% |

| Palladium complexes with (S)-(CF3)3-t-BuPHOX ligand | Asymmetric Decarboxylative Allylic Alkylation | Differentially N-protected piperazin-2-ones | Enantioenriched tertiary piperazin-2-ones | Good to excellent |

| Copper complexes | Enantioselective Cyclization | N-heterocycle-tethered diynes | Chiral piperazin-2-ones with tetrasubstituted carbon stereocenters | Up to >99% |

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Chiral Piperazinones

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions, offering efficient and sustainable routes to chiral compounds. mdpi.com This approach is particularly valuable for the synthesis of complex molecules like pharmaceuticals. nih.gov

While specific chemoenzymatic routes to (R)-6-benzylpiperazin-2-one are not extensively detailed in the provided context, the principles of this methodology are well-established. For instance, amine transaminases have been utilized for the synthesis of optically pure piperazinones and 1,4-diazepanones. acs.org Engineered enzymes, such as variants of methylaspartate ammonia (B1221849) lyase, have been developed for the asymmetric synthesis of complex amino acid derivatives, which can serve as precursors for piperazinone synthesis. acs.org

A typical chemoenzymatic process might involve an enzymatic resolution step to obtain an enantiomerically pure intermediate, followed by chemical steps to construct the piperazinone ring. nih.gov The power of this approach lies in the ability to design multi-step, one-pot sequences that combine biocatalytic and chemocatalytic transformations, leading to high yields and enantioselectivities. nih.govresearchgate.net

Precursor-Based Synthesis and Derivatization

The use of readily available chiral starting materials, or precursors, is a common and effective strategy for the synthesis of complex chiral molecules. Amino acids, being abundant and enantiomerically pure, are particularly valuable precursors.

Amino Acid Precursors in Piperazinone Synthesis

Amino acids are fundamental building blocks in organic synthesis, providing a chiral pool from which a wide variety of complex molecules can be constructed. nih.govbritannica.com L-phenylalanine is a logical and frequently used precursor for the synthesis of this compound due to the presence of the required benzyl (B1604629) side chain with the correct stereochemistry. clockss.org

A synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been reported starting from S-phenylalanine, demonstrating the utility of this amino acid in constructing chiral piperazine (B1678402) frameworks. clockss.org The synthesis involved key steps such as reductive amination and selective alkylation. clockss.org A crucial cyclization to form the piperazinone ring can be achieved through intramolecular amidation. clockss.org

The general strategy involves protecting the functional groups of the amino acid, followed by chain extension and cyclization. For example, L-phenylalanine can be converted to (S)-phenylalanol, which can then be further elaborated. orgsyn.org The amino group can be reacted with a suitable two-carbon unit, followed by cyclization to form the piperazinone ring. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential to control the reactivity of the functional groups during the synthesis. orgsyn.orgsigmaaldrich.com

| Precursor | Key Steps | Product |

| S-Phenylalanine | Reductive amination, selective alkylation, intramolecular amidation | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine |

| L-Phenylalanine | Protection, chain extension, cyclization | Chiral piperazin-2-ones |

Table 2: Synthesis of Chiral Piperazines/Piperazinones from Amino Acid Precursors

Cyclocondensation and Ring-Closing Methodologies

The synthesis of the piperazinone core, a key structural motif in various biologically active compounds, is often achieved through cyclization reactions. researchgate.net Methodologies for constructing the piperazinone ring frequently involve a two-step sequence that includes an initial intermolecular reaction followed by an intramolecular ring-forming step. researchgate.net The strategies for forming the chiral 2-piperazinone ring can be classified based on which carbon-nitrogen bond is formed during the key ring-closing step. researchgate.net

A prominent and powerful strategy for the synthesis of unsaturated nitrogen heterocycles, including precursors to chiral piperazinones, is Ring-Closing Metathesis (RCM) . wikipedia.orgnih.gov RCM is a versatile reaction in organic chemistry used to form various unsaturated rings through the intramolecular metathesis of two terminal alkenes, which generates a cycloalkene and volatile ethylene. wikipedia.org This method has been successfully applied to synthesize a wide range of 5- to 30-membered rings and various heterocycles containing nitrogen, oxygen, or sulfur. wikipedia.orgorganic-chemistry.org

The key to a successful RCM reaction is the metal catalyst, which proceeds via a metallacyclobutane intermediate. wikipedia.org While electron-rich amines can be challenging substrates for some metathesis catalysts, the development of robust ruthenium-based catalysts has largely overcome this limitation. nih.gov These modern catalysts exhibit high functional group tolerance, making RCM a favored method for constructing complex molecules. organic-chemistry.org

Several generations of ruthenium catalysts, often named after their developers (e.g., Grubbs, Hoveyda), have been created to improve reactivity and stability. nih.govorganic-chemistry.org The choice of catalyst can be critical for achieving high yields and selectivity.

Table 1: Key Ruthenium Catalysts in Ring-Closing Metathesis for N-Heterocycle Synthesis

| Catalyst | Description | Key Features |

|---|---|---|

| Grubbs' First Generation (G-I) | A benchmark ruthenium catalyst with phosphine (B1218219) ligands. | One of the first widely used catalysts for RCM; effective for a range of transformations. nih.gov |

| Grubbs' Second Generation (G-II) | Features an N-heterocyclic carbene (NHC) ligand instead of one phosphine ligand. | Exhibits higher reactivity and better thermal stability compared to G-I; effective for more challenging substrates. nih.govorganic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Ruthenium catalysts featuring a chelating isopropoxystyrene ligand. | Show enhanced stability and are often recyclable; particularly effective in achieving high yields with lower catalyst loadings. nih.gov |

Another significant approach is cyclocondensation , which involves the reaction of two or more functional groups to form a ring. For instance, the cyclocondensation of keto-acids with chiral auxiliaries like (R)-phenylglycinol can produce complex heterocyclic systems with a high degree of stereoselectivity. ub.edu This method leverages a dynamic kinetic resolution process to convert a mixture of diastereomers into a single, desired stereoisomeric product. ub.edu Similarly, cyclocondensation of enones with aminoacetonitrile (B1212223) can furnish dihydropyrrole intermediates, which can be further transformed into pyrroles, a related class of N-heterocycles. beilstein-journals.org The use of palladium catalysts in the cyclization of alkenylureas has also been shown to be an effective method for producing bicyclic piperazinones. wiley.com

Green Chemistry Principles and Sustainable Synthesis of Piperazinones

The synthesis of piperazinones and related nitrogen heterocycles is increasingly being guided by the principles of green chemistry to minimize environmental impact. researchgate.netresearchgate.net These principles focus on designing chemical processes that reduce waste, conserve energy, and eliminate the use of hazardous substances. researchgate.net

Several green and sustainable strategies are being applied to the synthesis of piperazine analogues and other heterocycles:

Energy Efficiency : Conventional heating methods often require long reaction times. researchgate.net Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reactions, dramatically reducing reaction times from hours to minutes and often improving yields. chesci.comnih.goveuroasiapub.org Microwave-assisted protocols have been successfully used for the synthesis of benzopiperazinones and other N-heterocycles, often under solvent-free conditions. euroasiapub.orgthieme-connect.com Similarly, ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate chemical transformations. chesci.comijsssr.com

Safer Solvents and Reaction Conditions : A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent due to its low cost, non-toxicity, and availability. researchgate.net Other alternatives include bio-based solvents like glycerol (B35011) and ethyl lactate. researchgate.net Solvent-free reactions, where reactants are heated together without a solvent, represent an even greener approach by eliminating solvent waste entirely. nih.goveuroasiapub.org

Catalysis and Atom Economy : The use of catalysts is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. nih.gov Biocatalysis, using enzymes, offers high selectivity and can reduce the need for protecting groups, further streamlining synthesis. nih.gov The principle of atom economy, which seeks to maximize the incorporation of all materials from the reactants into the final product, is a core tenet of green synthesis. researchgate.net Methods like iridium-catalyzed cyclocondensation of diols and amines are considered highly atom-economical. researchgate.net

The following table compares conventional synthesis with a more sustainable, microwave-assisted approach for a related heterocyclic system, highlighting the significant advantages in efficiency.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 5-7 hours | Moderate | Reflux on water bath | researchgate.net |

| Microwave Irradiation | 15 minutes | 78% | Microwave activation (150 °C) | wiley.com |

| Ultrasonication | 3-6 minutes | High (up to 91%) | Ultrasound irradiation with catalyst | sci-hub.se |

By integrating these green chemistry principles, the synthesis of this compound and its congeners can be made more sustainable, efficient, and environmentally responsible. researchgate.net

Chemical Transformations and Reactivity of R 6 Benzylpiperazin 2 One

N-Alkylation and Acylation Reactions

The piperazin-2-one (B30754) scaffold contains two nitrogen atoms, N1 and N4, which exhibit different reactivity. The N1 atom is part of an amide (lactam) and is generally unreactive under standard conditions. In contrast, the N4 nitrogen is a secondary amine and represents the primary site for nucleophilic attack, making it readily available for N-alkylation and N-acylation reactions. These reactions are fundamental for introducing functional diversity and modulating the physicochemical properties of the molecule.

N-Alkylation: The secondary amine at the N4 position can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, through nucleophilic substitution. Another common method is reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Acylation of the N4-amine is typically achieved by reacting the piperazinone with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This reaction forms a stable amide bond and is often used to introduce a wide range of functional groups.

The regioselectivity of these reactions is high for the N4 position due to the significantly higher nucleophilicity of the secondary amine compared to the N1-amide nitrogen.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperazin-2-one Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkyl-piperazin-2-one |

| Reductive Amination | Aldehyde/Ketone (e.g., R'CHO), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | 4-Alkyl-piperazin-2-one |

| N-Acylation | Acyl chloride (e.g., R''COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 4-Acyl-piperazin-2-one |

| N-Arylation | Aryl halide (e.g., Ar-X), Pd-catalyst, Base | 4-Aryl-piperazin-2-one |

Substituent Modifications on the Benzyl (B1604629) Moiety

The benzyl group at the C6 position is another key site for chemical modification. Transformations can occur either at the aromatic ring or through cleavage of the benzylic C-N bond.

Hydrogenolysis of the Benzyl Group: The benzyl group is a common protecting group for amines because it can be selectively removed under mild hydrogenolysis conditions. This reaction involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst. The C-N bond at the benzylic position is cleaved, yielding toluene (B28343) and the de-benzylated piperazinone. The efficiency of this cleavage can be influenced by substituents on the aromatic ring; electron-donating groups can accelerate the reaction, while electron-withdrawing groups may hinder it. researchgate.netacs.org The presence of additives like pyridine (B92270) can also suppress the hydrogenolysis of certain substituted benzyl groups, allowing for selective deprotection strategies. researchgate.net

Ring-Opening and Ring-Expansion Reactions

The structural integrity of the piperazinone ring can be altered through ring-opening or ring-expansion reactions, providing access to different molecular scaffolds.

Ring-Opening: The lactam functionality within the piperazinone ring is susceptible to cleavage under strong hydrolytic conditions (acidic or basic), which would open the ring between C2 and N1 to form an amino acid derivative. Another potential pathway for ring manipulation involves domino ring-opening cyclization (DROC) processes, which, while often used for synthesis, demonstrate the reversibility and dynamic nature of the ring system under certain catalytic conditions. acs.orgacs.org For instance, reactions involving benzyne (B1209423) intermediates with cyclic diamines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can induce C-N bond cleavage and ring-opening to generate substituted piperazines, illustrating a potential strategy for ring modification. rsc.org

Ring-Expansion: Ring-expansion reactions can convert the six-membered piperazinone ring into a seven-membered diazepinone or other larger heterocyclic systems. Such transformations often proceed through the formation of a bicyclic intermediate followed by cleavage of an internal bond. wikipedia.org For example, a researchgate.netrsc.org-Stevens rearrangement, which involves the migration of a benzyl group, could potentially be induced to expand the ring system under specific conditions that promote ylide formation. researchgate.net

Stereochemical Stability and Epimerization Studies

The chiral center at the C6 position of (R)-6-Benzylpiperazin-2-one is a critical determinant of its biological activity and stereochemical interactions. The stability of this center and the potential for epimerization (inversion of stereochemistry to the S-enantiomer) are therefore of significant interest.

Recent studies have demonstrated that the stereocenters of N-heterocycles like piperazines and morpholines can be isomerized using visible light-mediated photoredox catalysis. nih.govacs.orgdigitellinc.com This process typically proceeds through a reversible hydrogen atom transfer (HAT) mechanism. nih.gov A photocatalyst, upon excitation, generates a radical species (e.g., a thiyl radical) that can abstract a hydrogen atom from the stereocenter (the C6 position in this case). The resulting planar radical intermediate can then be re-hydrogenated from either face, leading to a mixture of diastereomers or epimers. Over time, this reversible process allows the system to reach a thermodynamic equilibrium, typically favoring the more stable stereoisomer. nih.govacs.org This method provides a powerful tool for accessing the thermodynamically favored isomer from a more synthetically accessible but less stable one. nih.gov

Table 2: General Conditions for Photocatalytic Epimerization of N-Heterocycles

| Component | Example | Purpose |

|---|---|---|

| Photocatalyst | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | Absorbs visible light to initiate the radical process |

| HAT Mediator | Thiophenol (PhSH) | Reversibly abstracts and donates a hydrogen atom |

| Light Source | Blue LEDs | Excites the photocatalyst |

| Solvent | Methanol (MeOH) | Reaction medium |

Applying these conditions to this compound could potentially lead to its epimerization to (S)-6-Benzylpiperazin-2-one, allowing for stereochemical editing of the molecule.

Functionalization at the Piperazinone Ring System

While modifications at the nitrogen atoms are common, functionalization of the carbon backbone of the piperazinone ring offers a direct route to more complex and structurally diverse analogues. mdpi.comresearchgate.net Traditional methods often require lengthy de novo ring synthesis. nih.gov Modern approaches, however, focus on the direct C–H functionalization of the existing ring system.

Key strategies include:

Photoredox Catalysis: This method can generate α-amino radicals adjacent to the nitrogen atoms (at C3 or C5). These radical intermediates can then be trapped by various coupling partners, such as electron-deficient alkenes or (hetero)arenes, to form new C-C bonds. mdpi.comnih.gov

Direct Lithiation: The use of a strong base like s-butyllithium, often in combination with a chiral ligand like (-)-sparteine, can achieve enantioselective deprotonation at the α-carbon positions. The resulting organolithium species can then react with a range of electrophiles to introduce new substituents. mdpi.com

These methods provide powerful tools for creating novel substitution patterns on the piperazinone core that are not easily accessible through traditional synthetic routes. nih.govencyclopedia.pub

Metal Complexation and Coordination Chemistry of Piperazine (B1678402) Derivatives

The nitrogen atoms in the piperazine ring are Lewis basic and can act as donor atoms to coordinate with metal ions, forming metal complexes. rsc.orgresearchgate.net The piperazine scaffold is a versatile building block for designing ligands for catalysis and materials science. rsc.orgnih.gov The two nitrogen atoms can allow the piperazine ring to act as a bidentate bridging ligand between two metal centers or as a monodentate ligand if one nitrogen is sterically hindered or electronically deactivated, as is the case for the N1-amide nitrogen in the piperazin-2-one ring.

In this compound, the primary coordination site would be the N4 secondary amine. The lactam oxygen could also potentially participate in coordination, allowing the molecule to act as a bidentate N,O-ligand. The coordination behavior would depend on the specific metal ion, the solvent, and the other ligands present. biointerfaceresearch.commonash.edu The resulting metal complexes can exhibit diverse geometries and properties, and the chirality of the ligand can be used to induce asymmetry in catalytic processes. nih.gov

Table 3: Potential Coordination Modes of this compound with Metal Ions (M)

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate | N4 | The most likely coordination mode, utilizing the basic secondary amine. |

| Bidentate (Chelating) | N4, O (carbonyl) | Formation of a chelate ring involving the amine and the lactam oxygen. |

| Bidentate (Bridging) | N4 (to M1), O (to M2) | The ligand bridges two different metal centers. |

Spectroscopic and Advanced Structural Elucidation of R 6 Benzylpiperazin 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For chiral compounds such as (R)-6-benzylpiperazin-2-one, advanced NMR techniques are indispensable for assigning stereochemistry and analyzing conformational dynamics.

NOESY and ROESY are powerful 2D NMR experiments that detect through-space interactions between protons, providing crucial information about their spatial proximity. nanalysis.com The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. nanalysis.com The strength of an NOE signal is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to molecular geometry. huji.ac.il

For this compound, these techniques are vital for determining the preferred conformation of the six-membered piperazinone ring and the orientation of the benzyl (B1604629) substituent. The piperazinone ring can exist in various conformations, such as chair, boat, or twist-boat. By analyzing the NOESY or ROESY spectra, correlations between the benzyl protons and the protons on the piperazinone ring can establish their relative orientation. For instance, an NOE between the benzylic protons (on the CH₂ group) and specific protons on the piperazinone ring would indicate which face of the ring the benzyl group occupies.

Specifically, one would look for correlations between:

The axial and equatorial protons on the same carbon atom.

Protons on adjacent carbons to determine their relative stereochemistry (e.g., 1,3-diaxial interactions in a chair conformation).

The protons of the benzyl group and the proton at the chiral center (C6), as well as other ring protons.

For intermediate-sized molecules where the NOE may be close to zero, the ROESY experiment is often preferred as the Rotating-frame Overhauser Effect is always positive. columbia.edu Analysis of NOESY and ROESY data allows for the construction of a detailed 3D model of the molecule's predominant conformation in solution. researchgate.net

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound in a Chair Conformation

| Interacting Protons | Expected Correlation Strength | Inferred Structural Information |

|---|---|---|

| H6 (axial) ↔ H5 (axial) | Strong | Confirms axial-axial relationship, consistent with a chair form. |

| H6 (axial) ↔ H3 (axial) | Strong | Confirms 1,3-diaxial interaction, characteristic of a chair form. |

| Benzylic CH₂ ↔ H6 (axial) | Medium-Strong | Indicates an equatorial orientation of the benzyl group. |

| Benzylic CH₂ ↔ H5 (equatorial) | Medium | Supports the equatorial positioning of the benzyl substituent. |

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, as they have identical spectral properties. wikipedia.org To determine enantiomeric purity or to analyze a racemic mixture containing this compound, chiral shift reagents (CSRs) are employed. fiveable.me CSRs are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃), which are themselves chiral. chemistnotes.com

When a CSR is added to a solution of a racemic compound, it forms transient diastereomeric complexes with both the (R) and (S) enantiomers. chemistnotes.com Because diastereomers have different physical properties, the protons in these complexes experience different induced magnetic fields from the paramagnetic lanthanide ion. fiveable.me This results in the separation of signals in the NMR spectrum that were previously overlapping, allowing for the distinct visualization and quantification of each enantiomer. chemistnotes.comnih.gov The magnitude of the induced shift depends on the proximity of the protons to the lanthanide metal center in the complex. This technique is highly effective for molecules with functional groups capable of coordinating to the lanthanide, such as the amide group in this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation and intermolecular interactions. nih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its structural features. The amide group would show a strong C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹, and an N-H stretching vibration around 3200-3400 cm⁻¹. The benzyl group would be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching modes between 1450 and 1600 cm⁻¹. ultraphysicalsciences.orgtheaic.org Aliphatic C-H stretching from the piperazinone ring and the benzylic CH₂ group would appear in the 2850-3000 cm⁻¹ region. ultraphysicalsciences.org

While FT-IR and Raman are not typically used for determining absolute stereochemistry, shifts in vibrational frequencies can provide clues about the solid-state conformation and hydrogen bonding. For example, the frequency of the N-H and C=O stretching bands can indicate the presence and strength of intermolecular hydrogen bonds in the crystal lattice.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | Piperazinone Ring, CH₂ | 2850 - 3000 | Medium-Strong | Medium |

| C=O Stretch | Amide (Lactam) | 1650 - 1690 | Very Strong | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Amide/Amine | 1200 - 1350 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally confirming the molecular formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion, as different combinations of atoms will have slightly different exact masses. For this compound (C₁₁H₁₄N₂O), HRMS would verify its exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

In addition to molecular formula confirmation, MS/MS fragmentation analysis provides structural information. In the mass spectrum of this compound, a common and prominent fragmentation pathway would be the cleavage of the benzylic bond. This would result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a piperazinone radical cation fragment. Other fragmentations could involve cleavages within the piperazinone ring. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. mdpi.com

Table 3: Expected HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 | Protonated Molecular Ion |

| [M-C₇H₇]⁺ | C₄H₇N₂O⁺ | 100.0610 | Loss of the benzyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion (benzyl fragment) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov It is the only method that can unambiguously determine the absolute configuration of a chiral center without reference to other chiral compounds. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a complete 3D electron density map can be generated.

This analysis provides precise measurements of:

Bond lengths, bond angles, and torsion angles , confirming the molecular connectivity and geometry.

The conformation of the piperazinone ring (e.g., chair, boat) in the solid state.

The orientation of the benzyl substituent relative to the ring.

Intermolecular interactions , such as hydrogen bonding, which dictate the crystal packing.

Most importantly, through the use of anomalous dispersion, the absolute stereochemistry at the C6 chiral center can be definitively assigned as (R) or (S), providing unequivocal proof of the compound's enantiomeric form. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.orglibretexts.org These methods are highly sensitive to the stereochemistry and conformation of the molecule.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore (a light-absorbing group). ubc.ca

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org

For this compound, the relevant chromophores are the amide group (n→π* and π→π* transitions) and the benzene ring. The chiral environment around these chromophores will induce a CD signal. The sign of the Cotton effect associated with a particular electronic transition is directly related to the absolute configuration of the chiral center. By applying empirical rules (like the Octant Rule for carbonyl compounds) or by comparing the experimental spectrum to those of related compounds with known configurations, the absolute stereochemistry can be inferred. wordpress.com These techniques are particularly valuable for confirming the stereochemistry of a sample in solution and can also be used to study conformational changes. libretexts.org

Other Advanced Chiral Analytical Techniques (e.g., Chiral HPLC-MS, Rotational Spectroscopy)

Beyond nuclear magnetic resonance (NMR) and vibrational circular dichroism (VCD), other advanced analytical techniques play a crucial role in the structural elucidation and chiral analysis of compounds like this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on a chiral stationary phase offers high sensitivity for separating and quantifying enantiomers. Rotational spectroscopy, a gas-phase technique, provides unparalleled precision in determining molecular geometry, which is fundamental to understanding chirality.

Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Chiral HPLC is a cornerstone technique for the separation of enantiomers. rsc.org When coupled with a mass spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity. This is particularly valuable for analyzing complex mixtures or trace amounts of a substance. nih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). rsc.org Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability. rsc.org

For the analysis of this compound and its derivatives, a chiral HPLC-MS/MS method would be developed. The selection of the chiral column and mobile phase is critical for achieving optimal separation. rsc.org For piperazine (B1678402) derivatives, columns like Chiralpak® are often effective. unl.pt Method development involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724), methanol, and basic additives like ammonia (B1221849) solution) to achieve baseline separation of the enantiomers with good peak shape and resolution. rsc.org

Once separated, the enantiomers are detected by the mass spectrometer, which provides information on their molecular weight and fragmentation patterns, confirming their identity. nih.gov For quantitative analysis, a multiple reaction monitoring (MRM) mode can be used to enhance sensitivity and specificity. nih.gov

Illustrative Research Findings for Chiral HPLC-MS Analysis:

Below is an interactive data table representing a hypothetical, yet typical, set of parameters and results for the chiral separation of 6-benzylpiperazin-2-one enantiomers.

| Parameter | Value |

| Chromatographic System | |

| Instrument | High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |

| Chiral Column | |

| Stationary Phase | Chiralpak® ID (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | |

| Composition | Acetonitrile/Water/Ammonia Solution (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | m/z 191.1 → 132.1 (Quantifier), m/z 191.1 → 91.1 (Qualifier) |

| Results | |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

This table is illustrative and based on typical values for similar compounds.

Rotational Spectroscopy

Rotational spectroscopy, also known as microwave spectroscopy, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. libretexts.org It measures the transition energies between quantized rotational states of a molecule. libretexts.org Because the rotational constants of a molecule are exquisitely sensitive to its mass distribution and geometry (i.e., bond lengths and angles), this technique can provide highly accurate structural information. nih.gov

For a chiral molecule like this compound, rotational spectroscopy offers a definitive method for structural elucidation. The process involves obtaining the rotational spectra for the parent molecule and several of its isotopologues (where one atom is replaced by a heavier isotope, e.g., ¹³C for ¹²C or ¹⁵N for ¹⁴N). The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates, yielding a complete and unambiguous 3D structure.

A key advantage of modern rotational spectroscopy techniques, such as three-wave mixing, is their ability to distinguish between enantiomers directly. This method can determine the absolute configuration of a chiral molecule without the need for chemical derivatization or comparison to a known standard. Although a highly specialized technique, it provides fundamental structural data that is inaccessible by other methods. leadingedgeonly.com The technique measures the rotational transitions of molecules, which must possess a permanent dipole moment to be observable by microwave absorption spectroscopy. libretexts.org

Research Findings and Applicability:

As of now, specific rotational spectroscopy studies on this compound have not been reported in the literature. However, the technique has been successfully applied to other complex chiral and heterocyclic molecules. The presence of polar bonds (C=O, C-N) and nitrogen atoms in the piperazin-2-one (B30754) ring provides the necessary dipole moment for such an analysis. libretexts.orgnih.gov

A hypothetical study would involve the following steps:

Sample Volatilization: The this compound sample would be gently heated to produce a sufficient vapor pressure for introduction into the spectrometer.

Spectral Acquisition: A broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer would be used to record the rotational spectrum over a wide frequency range.

Spectral Assignment: The complex spectrum would be analyzed to assign the observed transitions to specific rotational quantum numbers for the parent molecule.

Isotopologue Analysis: The spectra of ¹³C and ¹⁵N isotopologues (in natural abundance or enriched) would be measured and assigned.

Structure Determination: The rotational constants from all isotopologues would be used in a least-squares fit to determine the precise bond lengths, bond angles, and dihedral angles of the molecule.

This analysis would provide an exact, gas-phase structure of this compound, offering a fundamental benchmark for comparison with theoretical calculations and structures determined in solution or the solid state.

Computational and Theoretical Investigations of R 6 Benzylpiperazin 2 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding stable arrangement of atomic nuclei. For a molecule such as (R)-6-Benzylpiperazin-2-one, this provides a detailed picture of its preferred three-dimensional shape, bond lengths, bond angles, and electronic characteristics, which are crucial determinants of its chemical and biological properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.govmdpi.com It is particularly effective for determining the preferred conformations (spatial arrangements of atoms) of a molecule and identifying its energy minima—the most stable geometric forms.

For this compound, the primary sources of conformational flexibility are the piperazin-2-one (B30754) ring and the orientation of the benzyl (B1604629) substituent. The six-membered piperazin-2-one ring can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations can be employed to optimize the geometry of each potential conformer and calculate its corresponding electronic energy. The conformer with the lowest energy represents the most stable, or ground-state, conformation of the molecule. The benzyl group attached to the chiral center can also rotate, leading to different spatial arrangements relative to the heterocyclic ring. DFT studies can map this rotational energy landscape to find the most energetically favorable orientations.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization calculations. mdpi.comresearchgate.net The results would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer, as well as the relative energies of other, less stable conformers. This information is critical for understanding how the molecule will present itself in biological systems.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Calculation This table is illustrative and does not represent published experimental or computational data.

| Conformer | Dihedral Angle (C5-C6-C7-C8)¹ | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair (Equatorial Benzyl) | 175.5° | 0.00 | 95.8 |

| Chair (Axial Benzyl) | 65.2° | 2.20 | 4.1 |

| Twist-Boat | -85.1° | 5.80 | <0.1 |

¹ Dihedral angle describing the orientation of the benzyl group relative to the piperazinone ring.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. wolfram.comreadthedocs.iodeeporigin.com It is calculated from the molecule's electron density and is mapped onto its surface. MEP maps are invaluable for predicting molecular reactivity and intermolecular interactions. researchgate.netresearchgate.net

The map is color-coded to represent different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents regions with neutral or intermediate potential.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom of the lactam group, highlighting its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the N-H protons of the piperazine (B1678402) ring, indicating their potential to act as hydrogen bond donors. The phenyl ring of the benzyl group would exhibit a region of negative pi-electron density above and below the plane of the ring, which could be important for pi-pi stacking or cation-pi interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

While quantum chemical calculations provide a static picture of a molecule's energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the process of ligand binding to a receptor. arxiv.org

For this compound, MD simulations can reveal how the molecule explores different conformations in a solvent environment (like water) or within the binding pocket of a protein. This is crucial because the "lock-and-key" model of ligand binding is often insufficient; both the ligand and the receptor can exhibit flexibility to achieve an optimal fit. arxiv.orgnih.gov Studies on other piperazine derivatives have demonstrated the importance of conformational adaptability for their biological activity. nih.gov

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules, and the forces between all atoms are calculated using a force field. The simulation then proceeds in small time steps (femtoseconds), tracking the trajectory of each atom. Analysis of these trajectories can reveal:

The range of accessible conformations and the frequency of transitions between them.

The stability of specific intramolecular hydrogen bonds.

The nature of interactions with a target protein, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govescholarship.org

Although no specific MD simulation studies focused on this compound binding have been published, this technique would be essential for investigating its interactions with a putative biological target, helping to rationalize its binding affinity and selectivity.

In Silico Prediction of Reactivity and Reaction Pathways

In silico methods are used to predict the chemical reactivity and potential metabolic pathways of a molecule without performing laboratory experiments. nih.govresearcher.life These predictions are often derived from the electronic structure calculations described in Section 5.1.

The electronic properties calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity.

HOMO: Represents the outermost electrons and indicates the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy site for accepting electrons (electrophilicity).

The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized on the nitrogen atoms and the phenyl ring, while the LUMO may be centered on the carbonyl group.

Furthermore, the MEP map (Section 5.1.2) directly visualizes the most likely sites for chemical reactions. The electron-rich (red) carbonyl oxygen is a probable site for protonation or interaction with electrophiles, while the electron-deficient (blue) N-H protons are acidic and could be involved in reactions with bases. Computational studies on related piperazine structures have successfully used these methods to design new derivatives and predict their properties. nih.govmdpi.comacs.org

Chirality and Stereochemical Predictions via Computational Methods

This compound is a chiral molecule, meaning it exists as one of two non-superimposable mirror images (enantiomers). The "(R)" designation specifies the absolute configuration at the C6 stereocenter. Computational methods are instrumental in studying the properties of chiral molecules.

One key application is the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR). These properties are experimentally used to determine the stereochemistry of a molecule. By performing time-dependent DFT (TD-DFT) calculations, it is possible to simulate the ECD spectrum for a given enantiomer (e.g., the R-isomer). Comparing this predicted spectrum to the experimental one can confirm the absolute configuration of the synthesized compound. This is a powerful technique when crystallographic data is unavailable.

Computational methods can also be used to explore the energetic differences in how different stereoisomers interact with a chiral environment, such as the active site of a protein. nih.gov Docking and MD simulations can be performed for both the (R)- and (S)-enantiomers to predict which one will bind more favorably to a target, providing a rationale for the observed stereoselectivity in biological activity. The synthesis of chiral piperazin-2-ones is an area of active research, and computational predictions can guide these synthetic efforts. dicp.ac.cnrsc.orgresearchgate.net

Applications and Role of R 6 Benzylpiperazin 2 One in Specialized Chemical Research

Asymmetric Catalysis and Chiral Ligand Design

The enantiomerically pure structure of (R)-6-Benzylpiperazin-2-one makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. While direct applications of the unmodified compound as a catalyst are not extensively documented, its derivatives are being explored for their potential to induce stereoselectivity in chemical transformations. The inherent chirality of the piperazin-2-one (B30754) core can be transferred to the catalytic process, influencing the spatial arrangement of reactants and leading to the preferential formation of one enantiomer over the other.

Researchers in the field of organocatalysis have utilized chiral bicyclic nitrogen-containing compounds, structurally related to piperazin-2-ones, as platforms for preparing enantiopure ligands. These ligands, featuring N,N, N,P, and N,S-donating atoms, have proven effective in a variety of enantioselective transformations. nih.gov The synthesis of such ligands often involves the modification of the piperazin-2-one backbone to introduce coordinating groups that can bind to a metal center, thereby creating a chiral environment for catalysis. The benzyl (B1604629) group at the 6-position can also be modified or replaced to fine-tune the steric and electronic properties of the resulting ligand, impacting its efficacy and selectivity in asymmetric reactions.

Scaffold for Natural Product Synthesis and Analogue Development

The piperazine-2-one ring system is a recurring motif in a number of biologically active natural products. Consequently, this compound serves as a valuable chiral building block, or scaffold, for the total synthesis of these complex molecules and the development of their structurally related analogues. The fixed stereochemistry at the 6-position provides a crucial starting point for controlling the absolute configuration of subsequent stereocenters introduced during the synthetic sequence.

The utility of the piperazine (B1678402) scaffold is well-recognized in drug discovery, where it is considered a "privileged structure" due to its ability to interact with multiple biological targets. By incorporating the this compound core, medicinal chemists can systematically modify the peripheral substituents to explore the structure-activity relationships of a given natural product. This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents with improved profiles over the parent natural product.

Precursor for Bioactive Molecules: Structure-Activity Relationship (SAR) and Mechanistic Studies

Receptor Binding Studies and Selectivity Profiling (Mechanism-focused)

Derivatives of benzylpiperazine have been extensively investigated as ligands for various receptors, particularly sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders. Radioligand binding assays are employed to determine the affinity of these compounds for their target receptors, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

In a study focused on developing new sigma-1 (σ₁) receptor ligands, a series of benzylpiperazine derivatives were synthesized and evaluated. nih.govacs.org The 4-methoxybenzylpiperazinyl moiety, a close analogue to the core of this compound, was identified as a key hydrophobic domain (HYD2) for optimal binding. nih.govacs.org The selectivity of these compounds for the σ₁ receptor over the σ₂ subtype is a critical aspect of their development, as it can influence their therapeutic efficacy and side-effect profile. The selectivity ratio is calculated as the ratio of the Ki value for the σ₂ receptor to the Ki value for the σ₁ receptor (Ki σ₂/Ki σ₁). A higher ratio indicates greater selectivity for the σ₁ receptor.

For instance, compound 15 in a recent study, which incorporates a modified benzylpiperazine core, demonstrated a high affinity for the σ₁ receptor with a Ki of 1.6 nM and a remarkable selectivity ratio of 886 over the σ₂ receptor. nih.govacs.org This highlights the importance of the benzylpiperazine scaffold in achieving both high affinity and selectivity.

| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (Ki σ₂/Ki σ₁) |

|---|---|---|---|

| Haloperidol (Reference) | 3.2 | 15.2 | 5 |

| Lead Compound 8 | 2.1 | 907 | 432 |

| Compound 15 | 1.6 | 1417 | 886 |

| Compound 24 | 11.8 | 4995 | 423 |

Enzyme Inhibition Mechanisms and Kinetics

The piperazin-2-one structure is also a key feature in the design of enzyme inhibitors. By modifying the core structure of this compound, researchers can develop potent and selective inhibitors for a variety of enzymes. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is a crucial aspect of these studies, as it provides insight into how the inhibitor interacts with the enzyme.

Kinetic studies are performed to determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which are measures of the inhibitor's potency. For example, in the development of antitubercular agents, a series of benzylpiperazine ureas were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). Molecular docking studies suggested that these molecules occupy the Q₀ site of QcrB, a key enzyme in the electron transport chain of Mtb. nih.gov While specific kinetic data for this compound derivatives were not detailed in the provided context, the general approach involves determining the minimum inhibitory concentration (MIC) against the target organism and assessing cytotoxicity against mammalian cell lines to ensure selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interaction

Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships (SAR), which are critical for understanding how chemical structure influences biological activity. These studies involve synthesizing a series of analogues where specific parts of the molecule are altered, and then evaluating the impact of these changes on target binding or functional activity.

In the context of σ₁ receptor ligands, SAR studies have revealed that the nature and position of substituents on the benzyl ring and the piperazine nitrogen are crucial for affinity and selectivity. nih.govacs.org For example, the presence of a 4-methoxy group on the benzyl ring was found to be beneficial for σ₁ affinity. nih.govacs.org Furthermore, the length and nature of the linker connecting the benzylpiperazine moiety to another hydrophobic region significantly impact the binding profile.

Similarly, in the development of antitubercular benzylpiperazine ureas, SAR analysis indicated that the piperazine ring, the benzyl urea (B33335) moiety, and a piperonyl group were all essential for potent activity against Mtb. nih.gov These findings guide the design of future generations of compounds with improved properties.

Applications in Polymer Chemistry and Materials Science

While the primary applications of this compound are in the life sciences, its chiral nature and reactive functional groups present opportunities for its use in polymer chemistry and materials science. The incorporation of chiral monomers like this compound into polymer backbones can lead to the formation of chiral polymers with unique properties, such as the ability to recognize and separate enantiomers, or to exhibit specific optical and electronic characteristics.

The nitrogen atoms of the piperazin-2-one ring can be functionalized to allow for polymerization reactions, such as polycondensation or ring-opening polymerization. The resulting polymers would possess a stereochemically defined structure, which could be advantageous in applications such as chiral stationary phases for chromatography, asymmetric catalysis, and the development of novel biomaterials. Further research is needed to fully explore the potential of this compound as a monomer in the synthesis of advanced materials.

Future Perspectives and Emerging Research Avenues for R 6 Benzylpiperazin 2 One

Development of Novel Stereoselective Synthetic Strategies

While classical methods provide access to chiral piperazinones, the development of more efficient and highly stereoselective synthetic routes to (R)-6-benzylpiperazin-2-one and its derivatives remains a key area of research. Future strategies are likely to focus on catalytic asymmetric methods that offer high atom economy and enantiomeric purity.

One promising approach involves the asymmetric hydrogenation of prostereogenic pyrazin-2-ol precursors. dicp.ac.cnrsc.org This method has been successfully applied to a range of 5,6-disubstituted pyrazin-2-ols, achieving high yields and enantioselectivities (up to 90% ee) using palladium catalysts with chiral ligands like (R)-TolBINAP. dicp.ac.cn A plausible synthetic route to this compound using this strategy would involve the synthesis of a suitable 6-benzylpyrazin-2-ol precursor followed by catalytic asymmetric hydrogenation.

Another avenue for exploration is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one (B30754) enolates. caltech.edunih.gov This methodology has proven effective for the enantioselective synthesis of α-substituted piperazin-2-ones. By employing a suitable allylic substrate and a chiral palladium-PHOX catalyst system, it is conceivable to introduce the benzyl (B1604629) group at the 6-position with high stereocontrol.

Furthermore, leveraging the chiral pool with readily available amino acids like (R)-phenylalanine offers a direct and cost-effective strategy. A potential synthetic pathway could involve the N-alkylation of (R)-phenylalanine methyl ester with a protected aminoacetaldehyde equivalent, followed by reductive amination and subsequent intramolecular cyclization to furnish the desired this compound. osti.gov The key to this approach lies in optimizing the cyclization conditions to prevent racemization.

A summary of potential stereoselective synthetic approaches is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Hydrogenation | Use of a prostereogenic 6-benzylpyrazin-2-ol precursor with a chiral palladium or iridium catalyst. dicp.ac.cnrsc.org | High atom economy, potential for high enantioselectivity. |

| Asymmetric Allylic Alkylation | Reaction of a piperazin-2-one enolate with an allylating agent in the presence of a chiral palladium catalyst. caltech.edu | Access to a variety of substituted derivatives, good stereocontrol. |

| Chiral Pool Synthesis | Utilization of (R)-phenylalanine as a chiral starting material, followed by a series of transformations including N-alkylation and intramolecular cyclization. osti.gov | Readily available and inexpensive chiral source, straightforward synthetic design. |

Exploration of Unconventional Reactivity Profiles and New Transformations

The reactivity of the this compound scaffold has not been extensively explored beyond simple N-alkylation or acylation. Future research could uncover novel transformations by probing the reactivity of the lactam ring and the C-H bonds within the molecule.

One area of interest is the ring-opening polymerization (ROP) of this compound to generate chiral polyamides. While this has not been specifically reported for this compound, the ROP of other lactams is a well-established method for polymer synthesis. Investigating the use of various catalysts (anionic, cationic, or organometallic) could lead to the formation of novel biodegradable and biocompatible polymers with stereoregular backbones, potentially useful in biomedical applications.

Another avenue for exploration is the metal-catalyzed cross-coupling reactions at the N1-H position. researchgate.netethz.chscispace.com While N-arylation and N-alkylation are common, the use of more advanced cross-coupling methodologies, such as Buchwald-Hartwig amination, could allow for the introduction of a wide range of aryl and heteroaryl substituents, rapidly expanding the chemical space around the core scaffold. Furthermore, the development of methods for the direct C-H functionalization of the piperazinone ring would be a significant advancement, providing access to derivatives that are not easily accessible through traditional methods. mdpi.com

The development of nickel-catalyzed Heck-type reactions for the benzylation of unactivated alkenes could also be adapted for the derivatization of the benzyl group of this compound, allowing for the introduction of further complexity and functionality. mit.edu The stereospecific nature of some nickel-catalyzed cross-coupling reactions of benzylic derivatives could also be explored to modify the benzyl substituent without affecting the stereocenter of the piperazinone ring. nih.gov

Integration into Advanced Materials and Nanoscience

The unique chiral structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. Its integration into polymers and nanomaterials could lead to applications in chiral separations, asymmetric catalysis, and biomedical devices.

The incorporation of this compound as a chiral monomer into polymer chains could lead to the synthesis of novel chiral polymers. These polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers. Additionally, conductive polymers could be synthesized by incorporating the piperazinone moiety into a conjugated polymer backbone, potentially leading to materials with interesting chiroptical and electronic properties. researchgate.netnih.govresearchgate.netmdpi.comnih.gov

In the realm of nanoscience, this compound and its derivatives could be used as chiral ligands to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. mdpi.comresearchgate.netmdpi.com Such functionalized nanoparticles could act as recyclable catalysts for asymmetric transformations or as chiral probes for sensing applications. The synthesis of chiral nanoparticles functionalized with chiral drugs has been reported, and a similar approach could be employed with this compound to create novel nanomaterials for targeted drug delivery or diagnostics. mdpi.com

The table below summarizes potential applications in materials and nanoscience.

| Application Area | Approach | Potential Functionality |

| Chiral Polymers | Use as a monomer in polymerization reactions (e.g., polyamides, conductive polymers). researchgate.netnih.gov | Chiral recognition, chiroptical properties, biodegradable materials. |

| Functionalized Nanoparticles | Covalent attachment to the surface of nanoparticles as a chiral ligand. mdpi.comresearchgate.net | Asymmetric catalysis, chiral sensing, targeted drug delivery. |

| Molecularly Imprinted Polymers | Use as a template for the creation of polymers with specific binding sites. | Selective separation and detection of enantiomers. |

Computational Design and Optimization of Next-Generation Derivatives

Computational chemistry offers powerful tools for the rational design and optimization of novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties. researchgate.net In silico methods can guide synthetic efforts by prioritizing compounds with the highest probability of success, thereby saving time and resources.

Pharmacophore modeling is a valuable technique for identifying the key structural features required for a molecule to interact with a specific biological target. researchgate.netnih.govnih.gov By generating a pharmacophore model based on known active compounds or the structure of the target's binding site, new derivatives of this compound can be designed to better fit the model, thus increasing their predicted potency.

Molecular docking studies can be used to predict the binding mode and affinity of designed derivatives to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and enables the rational modification of the lead compound to improve these interactions. For instance, docking could be used to guide the substitution pattern on the benzyl ring or the piperazinone core to maximize binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural properties of a series of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large virtual libraries.

Advanced computational techniques such as Free Energy Perturbation (FEP) calculations can provide more accurate predictions of binding affinities by accounting for the thermodynamic changes upon ligand binding. nih.govnih.govvu.nlrsc.orgyoutube.com While computationally intensive, FEP can be a powerful tool for the fine-tuning of lead compounds during the optimization phase.

Role in Advanced Drug Discovery Research (Mechanistic Lead Optimization, beyond initial screening)

The piperazine (B1678402) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.goveurekaselect.com this compound, as a chiral derivative, offers a unique three-dimensional structure that can be exploited for the development of highly selective and potent drug candidates. thieme-connect.com Its role in advanced drug discovery research lies in serving as a versatile template for lead optimization, moving beyond the initial identification of hits from high-throughput screening.

Once a derivative of this compound is identified as a hit against a particular biological target, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For example, structure-activity relationship (SAR) studies can be conducted by synthesizing a library of analogs with modifications at the N1 and N4 positions, as well as on the benzyl ring. nih.govacs.org

Mechanistic studies are crucial in this phase to understand how the lead compound interacts with its target at a molecular level. This could involve biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding kinetics and thermodynamics. Furthermore, cell-based assays can be used to confirm the compound's mechanism of action and to assess its effects on downstream signaling pathways.

A key area of focus for benzylpiperazine derivatives has been in the development of agents targeting the central nervous system (CNS). nih.gov The piperazine moiety can influence properties such as blood-brain barrier permeability. Therefore, lead optimization efforts for this compound derivatives could focus on fine-tuning their physicochemical properties to achieve optimal brain penetration for the treatment of neurological disorders.

The table below outlines key aspects of advanced drug discovery research involving this scaffold.

| Research Phase | Key Activities | Desired Outcomes |

| Lead Optimization | Systematic structural modification (SAR studies), improvement of ADME properties. nih.gov | Increased potency and selectivity, favorable pharmacokinetic profile. |

| Mechanistic Studies | Biophysical binding assays (SPR, ITC), cell-based functional assays. | Understanding of the molecular mechanism of action, target engagement confirmation. |

| CNS Drug Development | Optimization of physicochemical properties for blood-brain barrier penetration. nih.gov | Development of novel therapeutics for neurological disorders. |

Q & A

Q. What are the recommended safety protocols for handling (R)-6-Benzylpiperazin-2-one in laboratory settings?

Answer:

- Engineering Controls: Ensure adequate ventilation, especially in confined spaces, and maintain proximity to eyewash stations and safety showers .

- Personal Protective Equipment (PPE): Use OSHA-compliant chemical safety goggles and skin protection (e.g., nitrile gloves, lab coats). Avoid inhalation by working in fume hoods .

- Spill Management: Contain spills using dry sand or alcohol-resistant foam. Collect material in sealed containers for disposal, avoiding environmental release .

Q. How should researchers design reproducible synthesis protocols for this compound?

Answer:

- Experimental Documentation: Follow guidelines for detailed method descriptions, including reaction conditions (temperature, catalysts, solvents), purification steps (e.g., column chromatography), and characterization data (e.g., NMR, HPLC) .